Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of 2-aminomethyl-4-methylthiazole with methyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar functional groups but different structural properties.
Methylamine: A simpler amine that shares some reactivity but lacks the thiazole ring.
Dimethylamine: Another amine with similar reactivity but different structural characteristics.
Uniqueness
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is unique due to its thiazole ring, which imparts specific chemical and biological properties. This makes it distinct from simpler amines and other related compounds.
Properties
Molecular Formula |
C7H11ClN2O2S |
---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-4-6(7(10)11-2)12-5(3-8)9-4;/h3,8H2,1-2H3;1H |
InChI Key |
HHVHWVJNZXHODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)C(=O)OC.Cl |
Origin of Product |
United States |
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